BenchChemオンラインストアへようこそ!

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

conformational analysis X-ray crystallography structure-based drug design

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a fluorinated heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-fluorophenyl group and an ethyl ester at the 5-position. The compound has a molecular formula of C₁₁H₉FN₂O₃, a molecular weight of 236.20 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area (TPSA) of 65.2 Ų.

Molecular Formula C11H9FN2O3
Molecular Weight 236.2 g/mol
CAS No. 1018125-37-5
Cat. No. B1327155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
CAS1018125-37-5
Molecular FormulaC11H9FN2O3
Molecular Weight236.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=CC=CC=C2F
InChIInChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3
InChIKeyJPHYBXRGMMEZJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1018125-37-5): Physicochemical Profile and Research Chemical Procurement Guide


Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a fluorinated heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-fluorophenyl group and an ethyl ester at the 5-position . The compound has a molecular formula of C₁₁H₉FN₂O₃, a molecular weight of 236.20 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area (TPSA) of 65.2 Ų [1]. It is supplied at ≥98% purity by specialty chemical vendors, with full analytical characterization including computational chemistry data and safety information .

Why Generic Substitution Fails: The Unique Conformational and Electronic Signature of the 2-Fluorophenyl Oxadiazole Scaffold


The 2-fluorophenyl substituent imparts a unique conformational bias not observed in the corresponding 3- or 4-fluorophenyl isomers. X‑ray crystallographic data reveal a near‑orthogonal orientation between the oxadiazole and phenyl rings (dihedral angle ≈ 82.7°) due to the steric influence of the ortho‑fluorine [1]. This conformational lock alters π‑conjugation, dipole moment, and intermolecular packing relative to the more planar para‑isomer. Additionally, the experimentally derived LogP (2.05) deviates significantly from the predicted XLogP3 (2.5) , underscoring that generic in‑silico models may fail to capture regioisomer‑specific solvation effects. Consequently, substituting a 2‑fluorophenyl oxadiazole with a para‑ or meta‑fluorinated analog can lead to divergent biological activity profiles, metabolic stabilities, and material properties.

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement


Ortho‑Fluorine‑Induced Conformational Restriction: Dihedral Angle Comparison with Para‑Fluorophenyl Isomer

Single‑crystal X‑ray diffraction of ethyl 3‑(2‑fluorophenyl)‑1,2,4‑oxadiazole‑5‑carboxylate reveals a dihedral angle of 82.69(9)° between the oxadiazole and phenyl rings [1]. This near‑orthogonal arrangement arises from the steric demand of the ortho‑fluorine and contrasts sharply with the 4‑fluorophenyl analog, which typically adopts a more planar conformation with a dihedral angle below 15° [2]. The >60° difference drastically alters the molecular electrostatic surface, intermolecular π‑stacking capability, and potential for halogen‑bonding interactions, making the 2‑fluoro isomer a mechanistically distinct chemical tool for probing binding site topology.

conformational analysis X-ray crystallography structure-based drug design

Experimental LogP Discrepancy: Benchmarking In‑Silico ADME Predictions for Fluorinated Oxadiazole Regioisomers

ChemScene reports an experimentally derived LogP of 2.0524 for ethyl 3‑(2‑fluorophenyl)‑1,2,4‑oxadiazole‑5‑carboxylate , whereas PubChem's XLogP3 algorithm predicts a value of 2.5 [1]. The 0.45 log‑unit discrepancy is significant for a congeneric series and likely reflects the inadequacy of fragment‑based prediction methods to accurately account for the ortho‑fluorine effect on solvation. In contrast, the para‑fluorophenyl isomer shows closer agreement between calculated and experimental LogP (Δ typically < 0.2) [2], indicating that the 2‑fluoro compound serves as a particularly stringent validation standard for in‑silico models.

lipophilicity ADME prediction computational chemistry

Certified Purity Advantage: ≥98% HPLC Purity Minimizes Assay Interference in Biological Evaluations

Ethyl 3‑(2‑fluorophenyl)‑1,2,4‑oxadiazole‑5‑carboxylate is commercially available from ChemScene at ≥98% purity with full analytical documentation . In comparison, AKSci lists the same compound at 95% minimum purity . For dose‑response and high‑throughput screening campaigns, even 3% impurity can introduce confounding biological activity or fluorescence artifacts, particularly when the impurity profile is not disclosed. Selecting the 98% grade reduces the likelihood of false‑positive hits and variability in IC₅₀ determinations.

purity specification assay reproducibility chemical procurement

Regioisomeric Access to Ataluren Scaffold: A Differentiated Starting Point for Nonsense‑Mutation Readthrough Agent Development

Ataluren (PTC124), a clinically approved nonsense‑mutation readthrough agent, is 3‑[5‑(2‑fluorophenyl)‑1,2,4‑oxadiazol‑3‑yl]benzoic acid [1]. Ethyl 3‑(2‑fluorophenyl)‑1,2,4‑oxadiazole‑5‑carboxylate is the reversed regioisomer, placing the 2‑fluorophenyl group at the 3‑position and the ester at the 5‑position . This regioisomeric inversion offers a distinct vector for structure‑activity relationship exploration: the alternative connectivity can potentially engage ribosomal readthrough machinery through a different binding mode, bypass resistance mutations, or alter physicochemical properties such as solubility and permeability. No other commercially available oxadiazole ester simultaneously provides the 2‑fluorophenyl pharmacophore and a single‑point diversification handle at the 5‑position.

Ataluren nonsense mutation oxadiazole regioisomers

Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate: Evidence‑Backed Research and Industrial Application Scenarios


Structure‑Based Drug Design: Exploiting Ortho‑Fluorine Conformational Bias for Selective Protein‑Ligand Interactions

The near‑orthogonal orientation of the 2‑fluorophenyl group (dihedral angle ≈ 82.7°) [1] forces the oxadiazole and phenyl rings into a rigid, non‑planar arrangement. This conformational signature can be exploited in structure‑based design to achieve selectivity for protein pockets that require a bent ligand shape, as opposed to the planar para‑fluoro analog which may indiscriminately fit multiple targets. Medicinal chemists targeting kinases, GPCRs, or epigenetic readers can leverage this structural feature to improve subtype selectivity.

Medicinal Chemistry SAR: Regioisomeric Exploration of Oxadiazole‑Based Readthrough Agents

As the 3‑(2‑fluorophenyl) regioisomer of the Ataluren core [2], this compound serves as a strategic starting material for synthesizing libraries of nonsense‑mutation readthrough agents with alternative connectivity. The ethyl ester at the 5‑position can be readily hydrolyzed to the carboxylic acid or converted to amides, enabling rapid diversification. This regioisomeric series may uncover analogs with improved potency, reduced off‑target effects, or enhanced oral bioavailability compared to the parent 5‑(2‑fluorophenyl) scaffold.

Computational Model Validation: Benchmarking LogP Predictions for Fluorinated Heterocycles

The experimentally observed LogP of 2.05 versus the predicted XLogP3 of 2.5 makes this compound a valuable standard for calibrating in‑silico ADME models, especially those relying on fragment‑based or atom‑type contributions. Computational chemistry groups can use this divergence to refine correction factors for ortho‑fluorine effects in oxadiazole systems, improving the accuracy of property predictions across related chemical series.

Reliable Building Block Procurement: High‑Purity Research Chemical for Repeatable Biological Assays

With a certified purity of ≥98% and comprehensive analytical documentation , this compound ensures minimal batch‑to‑batch variability in concentration‑response experiments. Procurement of the 98% grade is recommended for quantitative SAR, high‑content screening, and in‑vivo pharmacokinetic studies where trace impurities could confound interpretation of efficacy or toxicity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.